phenyl(1H-tetrazol-1-yl)acetic acid
Overview
Description
Phenyl(1H-tetrazol-1-yl)acetic acid is an organic compound that features a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .
Mode of Action
The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that this compound might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of this compound.
Result of Action
The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(1H-tetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenylacetonitrile can react with sodium azide under acidic conditions to form the tetrazole ring, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods for tetrazole derivatives often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl(1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted tetrazole derivatives.
Scientific Research Applications
Phenyl(1H-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly as bioisosteres of carboxylic acids.
Comparison with Similar Compounds
Phenyl(1H-tetrazol-1-yl)acetic acid can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but lacks the acetic acid moiety.
Tetrazole-1-acetic acid: Similar but without the phenyl group.
Tetrazole-5-carboxylic acid: Contains a carboxyl group directly attached to the tetrazole ring.
Uniqueness: this compound is unique due to the presence of both a phenyl group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to simpler tetrazole derivatives .
Properties
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390215 | |
Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-29-9 | |
Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.